CYP11B1 Selective Inhibition Profile
5-(4-Methoxyphenyl)cyclohexane-1,3-dione demonstrates a significant, quantifiable selectivity window for inhibiting human CYP11B1 (IC50 = 6.97 μM) over the closely related enzyme CYP11B2 (IC50 = 88 nM), an order of magnitude difference that is not a general property of the cyclohexane-1,3-dione scaffold. Furthermore, it shows negligible inhibition of CYP17 (IC50 > 10,000 nM) [1][2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6.97 μM (CYP11B1); 88 nM (CYP11B2); >10,000 nM (CYP17) |
| Comparator Or Baseline | Within the same compound, comparing activity against different P450 isoforms. |
| Quantified Difference | ~79-fold selectivity for CYP11B2 over CYP11B1; >100-fold selectivity over CYP17 |
| Conditions | Inhibition of human CYP11B1 and CYP11B2 expressed in V79 MZh cells using [14C]-deoxycorticosterone as substrate. Inhibition of human CYP17 expressed in E. coli. |
Why This Matters
This isoform selectivity profile is a specific, quantifiable characteristic that enables precise pharmacological tool compound applications and avoids off-target liabilities associated with broader-spectrum P450 inhibitors.
- [1] BindingDB. (n.d.). BDBM50078613: Affinity Data for Cytochrome P450 11B1, 11B2, and 17. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078613 View Source
- [2] ChEMBL. (n.d.). CHEMBL3415168: Bioactivity Data. Retrieved from https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3415168/ View Source
